2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline
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Overview
Description
2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that features a piperidine ring and a triazole ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated aniline precursor.
Final Assembly: The triazole and piperidine moieties are then coupled to the aniline core through various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)phenylacetamide
Uniqueness
Compared to similar compounds, 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline may exhibit unique properties such as higher potency or selectivity in its biological activity. Its structural features allow for specific interactions that may not be possible with other compounds.
Properties
IUPAC Name |
2-piperidin-1-yl-5-(1,2,4-triazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c14-12-8-11(18-9-15-16-10-18)4-5-13(12)17-6-2-1-3-7-17/h4-5,8-10H,1-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICFCEZSWFRAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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